Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyrimidine ring.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
KFIDUEXWOCABOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN=C2NCCN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of bifunctional synthetic equivalents to annulate substituted benzimidazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate but differ in core heterocycles, substituents, or functional groups:
Key Differences and Implications
Core Heterocycle Modifications: Imidazo-pyrazine (e.g., Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate ): The pyrazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyrimidine. This may improve solubility and binding affinity in biological targets.
Substituent Effects :
- Ethyl/Methyl Groups (e.g., 5-Ethyl-2,6-dimethyl-imidazo-pyrimidine ): Alkyl substituents increase lipophilicity, favoring membrane permeability but reducing water solubility.
- Hydroxyl and Phenyl Groups (e.g., Compound in ): Aryl and hydroxyl groups enable hydrogen bonding and π-π interactions, critical for antibacterial activity.
Synthetic Utility :
- Ethyl carboxylate derivatives (e.g., ) are frequently used as intermediates for elimination reactions or further functionalization (e.g., hydrolysis to carboxylic acids) .
- Brominated analogs (e.g., ) serve as precursors for cross-coupling reactions, enabling diversification of the imidazo-heterocycle scaffold.
Spectral and Analytical Comparisons
- IR Spectroscopy : Ethyl carboxylate groups exhibit characteristic C=O stretches near 1666–1700 cm⁻¹, as seen in (1666 cm⁻¹) .
- NMR Spectroscopy : Ethoxy groups (e.g., –OCH₂CH₃) resonate as triplets (δ ~1.23 ppm) and quartets (δ ~4.14 ppm) in ¹H-NMR, consistent across analogs .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 452 for ) confirm molecular weights and fragmentation patterns .
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